molecular formula C12H14FNO4 B6145292 3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID CAS No. 1935363-68-0

3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID

Cat. No.: B6145292
CAS No.: 1935363-68-0
M. Wt: 255.24 g/mol
InChI Key: QAGDCCCEKQJAJB-UHFFFAOYSA-N
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Description

3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further bonded to a fluorinated benzoic acid. This compound is significant in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID typically involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under different temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The tert-butoxycarbonyl group stabilizes the amino group through resonance, making it less reactive. Upon deprotection, the free amino group can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butoxycarbonyl)amino]-5-fluorobenzoic acid involves the protection of the amine group, followed by the introduction of the fluorine atom and the deprotection of the amine group.", "Starting Materials": [ "4-aminobenzoic acid", "tert-butyl chloroformate", "triethylamine", "5-fluorosalicylic acid", "dimethylformamide", "diisopropylethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in dichloromethane", "Addition of 5-fluorosalicylic acid and diisopropylethylamine in dimethylformamide", "Deprotection of the amine group with sodium bicarbonate and water" ] }

CAS No.

1935363-68-0

Molecular Formula

C12H14FNO4

Molecular Weight

255.24 g/mol

IUPAC Name

3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-7(10(15)16)4-8(13)6-9/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

QAGDCCCEKQJAJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)F

Purity

95

Origin of Product

United States

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